molecular formula C10H11N3S B5633980 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine

5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B5633980
M. Wt: 205.28 g/mol
InChI Key: KCCCKMHLWSVWSA-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine (CAS 299936-96-2) is a high-purity organic compound supplied with a minimum purity of ≥95% . It has a molecular formula of C 10 H 11 N 3 S and a molecular weight of 205.28 g/mol . This compound features the 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring known for its significant and broad-spectrum pharmacological potential . The 1,3,4-thiadiazole core is extensively investigated in medicinal chemistry due to its unique electronic properties, favorable pharmacokinetic profile, and ability to interact with diverse biological targets . Its balanced lipophilicity and metabolic stability contribute to good cell membrane permeability and bioavailability, making it an excellent scaffold in drug discovery . Current research highlights the exceptional promise of 1,3,4-thiadiazole derivatives, particularly in antimicrobial applications . Recent studies indicate that novel derivatives exhibit potent activity, with many showing superior inhibitory efficacy against a wide range of Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against numerous fungal species . The 2-amino group on the thiadiazole ring serves as a versatile handle for further chemical derivatization, allowing for the synthesis of novel compounds to explore structure-activity relationships . Handling Note: This product is intended for research and development use only in a laboratory setting. It must be handled by technically qualified individuals and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-6-3-4-8(5-7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCCKMHLWSVWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 3,4 Dimethylphenyl 1,3,4 Thiadiazol 2 Amine and Its Analogues

General Synthetic Strategies for the 1,3,4-Thiadiazol-2-amine Core

The construction of the 2-amino-1,3,4-thiadiazole (B1665364) ring is most commonly achieved through the cyclization of a thiosemicarbazide (B42300) derivative with a one-carbon synthon, typically a carboxylic acid or its derivative. sbq.org.brresearchgate.net

The reaction between a carboxylic acid and thiosemicarbazide is a fundamental and widely used method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines. sbq.org.brresearchgate.net This reaction involves the initial acylation of thiosemicarbazide followed by cyclodehydration to form the aromatic thiadiazole ring. nih.govmdpi.com The mechanism starts with a nucleophilic attack from the thiosemicarbazide's nitrogen on the carboxylic acid's carbonyl carbon, which after dehydration and subsequent cyclization, yields the final product. sbq.org.br

A variety of dehydrating agents and catalysts are employed to facilitate this transformation. Commonly used reagents include strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃). sbq.org.brjocpr.comrsc.org While effective, these reagents can lead to harsh reaction conditions and the generation of significant inorganic waste, complicating product isolation and having adverse environmental impacts. sbq.org.br

To address these limitations, alternative reagents have been developed. Polyphosphate ester (PPE) has been demonstrated as a mild and effective medium for this one-pot synthesis, proceeding through the acylation of thiosemicarbazide and subsequent cyclodehydration. nih.govmdpi.comencyclopedia.pub This method avoids the use of more toxic additives like POCl₃. nih.govencyclopedia.pub The reaction typically involves refluxing the carboxylic acid and thiosemicarbazide in the presence of PPE. nih.govmdpi.com

The following table summarizes common cyclization reagents and their roles.

ReagentRoleKey FeaturesReferences
Phosphorus Oxychloride (POCl₃) Dehydrating Agent/CatalystWidely used, effective, but can be harsh. sbq.org.brjocpr.comrsc.org
Sulfuric Acid (H₂SO₄) Dehydrating Agent/CatalystStrong acid catalyst, good yields but generates waste. sbq.org.brjocpr.com
Polyphosphoric Acid (PPA) Dehydrating Agent/CatalystAlternative acidic catalyst. sbq.org.br
Polyphosphate Ester (PPE) Dehydrating Agent/CatalystMilder conditions, avoids toxic additives. nih.govmdpi.comencyclopedia.pub

In line with the principles of green chemistry, advanced synthetic methodologies have been applied to the synthesis of 1,3,4-thiadiazoles to reduce reaction times, energy consumption, and the use of hazardous materials. researchgate.netmdpi.com

Microwave-Assisted Synthesis (MWAS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, including the cyclization of thiosemicarbazides and the formation of subsequent derivatives like Schiff bases, can be dramatically expedited using microwave heating. researchgate.netnanobioletters.comnih.gov Reactions that conventionally require several hours of reflux can often be completed in a matter of minutes, frequently leading to higher product yields and purity. nih.govresearchgate.net For instance, the cyclization of substituted thiosemicarbazide with benzoic acid in the presence of phosphorous oxychloride under microwave irradiation at 300 W can be completed in just 3 minutes. nanobioletters.com

Green Chemistry Approaches: Beyond microwave synthesis, other green approaches focus on using environmentally benign solvents and catalysts. researchgate.netmdpi.com One such method involves the use of polyphosphate ester (PPE), which serves as a milder alternative to harsh acids and toxic reagents. nih.govencyclopedia.pub Research has also explored solvent-free "grinding" techniques, which are both eco-friendly and efficient. mdpi.com These methods align with the goal of reducing chemical waste and creating more sustainable chemical processes. researchgate.net

Targeted Synthesis of 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine and its Derivatization

The general synthetic strategies can be directly applied to the synthesis of the title compound by selecting the appropriate precursors.

The targeted synthesis of this compound is achieved by the cyclocondensation of 3,4-dimethylbenzoic acid with thiosemicarbazide . This reaction follows the general pathways described previously, utilizing a dehydrating agent such as POCl₃ or H₂SO₄.

Once synthesized, the primary amino group (-NH₂) at the C2 position of the thiadiazole ring is a versatile functional handle for further chemical modifications. nih.gov A common derivatization is the formation of Schiff bases (imines) through condensation with various aromatic aldehydes. jocpr.comsphinxsai.comresearchgate.netresearchgate.net This reaction is typically catalyzed by a few drops of glacial acetic acid and involves refluxing the thiadiazole with the desired aldehyde in a suitable solvent like ethanol. jocpr.comsphinxsai.com

Another key reaction is N-acylation. The amino group can react with acylating agents such as chloroacetyl chloride to introduce an acetamide (B32628) side chain. nih.gov This intermediate can then be further modified, for example, through nucleophilic substitution of the chlorine atom to introduce various amine functionalities. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and time.

When using polyphosphate ester (PPE), it has been found that a minimum amount of PPE is necessary for the reaction to proceed; for instance, at least 20 g of PPE for every 5 mmol of carboxylic acid was required for the reaction to form the target thiadiazole. nih.gov

The comparison between conventional heating and microwave irradiation consistently shows that the latter offers significant advantages in terms of reaction time and yield. nih.govresearchgate.net For the synthesis of N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, microwave irradiation reduced reaction times from hours to minutes and increased yields significantly compared to conventional methods. researchgate.net Therefore, employing microwave-assisted synthesis for the cyclization of 3,4-dimethylbenzoic acid with thiosemicarbazide would likely be the most efficient approach.

Structural Elucidation and Physicochemical Characterization Techniques

The confirmation of the structure of this compound and its derivatives relies on a combination of modern spectroscopic techniques. mdpi.comencyclopedia.pubrsc.orggrowingscience.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For 5-substituted-1,3,4-thiadiazol-2-amines, characteristic peaks would include N-H stretching vibrations for the amino group (typically in the range of 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1630 cm⁻¹), and vibrations corresponding to the aromatic rings. nih.govmdpi.comsphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for providing detailed structural information. rsc.orgijpcbs.comchemmethod.com

In the ¹H NMR spectrum of the title compound, one would expect to see signals for the aromatic protons of the dimethylphenyl ring, a singlet for the amino (-NH₂) protons (which is D₂O exchangeable), and two singlets for the two methyl (-CH₃) groups. nih.govsphinxsai.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the two carbons of the thiadiazole ring and the carbons of the dimethylphenyl substituent. nih.govgrowingscience.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which helps in confirming the structure. nih.govmdpi.comijpcbs.com The molecular ion peak [M]⁺ corresponding to the calculated molecular weight would be a key indicator of successful synthesis.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which should match the calculated values for the proposed molecular formula. ijpcbs.com

The following table outlines the expected spectroscopic data for the title compound based on analyses of similar structures.

TechniqueExpected ObservationsReferences
FT-IR (KBr, cm⁻¹) ~3250-3300 (N-H str.), ~1630 (C=N str.), ~1500 (C=C str.), ~700-900 (Ar-H bend) nih.govmdpi.comsphinxsai.com
¹H NMR (DMSO-d₆, δ ppm) ~2.2-2.4 (s, 6H, 2x Ar-CH₃), ~7.0-7.5 (m, 3H, Ar-H), ~7.2 (s, 2H, NH₂, D₂O exchangeable) nih.govnih.govsphinxsai.com
Mass Spec. (m/z) Molecular ion peak corresponding to C₁₀H₁₁N₃S nih.govmdpi.comijpcbs.com

Additionally, computational (in silico) methods can be used to predict physicochemical properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, which are important parameters in chemical and materials science. researchgate.net

Spectroscopic Analysis (FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the successful synthesis and structural integrity of 1,3,4-thiadiazole derivatives. rsc.orgchemmethod.comnih.gov Each technique provides unique information about the molecule's functional groups and atomic arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the key functional groups within the molecule. For 5-substituted-1,3,4-thiadiazol-2-amines, the spectra typically exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) are observed as distinct peaks in the range of 3100-3300 cm⁻¹. The C=N stretching vibration, characteristic of the thiadiazole ring, appears around 1587-1604 cm⁻¹. jocpr.com Other significant peaks include those for aromatic C-H stretching (around 3070 cm⁻¹) and C-S bond vibrations (around 1257 cm⁻¹). jocpr.com The absence of a carbonyl group absorption confirms the cyclization of the thiosemicarbazide precursor. dergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule. In a solvent like methanol (B129727) or DMSO, 5-aryl-1,3,4-thiadiazol-2-amines typically display absorption maxima (λₘₐₓ) corresponding to π → π* transitions within the aromatic and heterocyclic rings. For example, related compounds show significant absorption peaks in the range of 296-312 nm. dergipark.org.trsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms.

¹H NMR: In the proton NMR spectrum of this compound, the protons of the amino group typically appear as a broad singlet. jocpr.com The aromatic protons on the dimethylphenyl ring would exhibit signals in the downfield region (approximately 7.0-8.0 ppm), with a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The two methyl groups (-CH₃) attached to the phenyl ring would appear as distinct singlets in the upfield region (around 2.2-2.4 ppm). For a similar compound, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), the amino protons appear as a singlet at 7.55 ppm and the aromatic protons as a multiplet between 7.45-7.91 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and resonate at approximately 159-169 ppm. dergipark.org.trcu.edu.eg The carbons of the 3,4-dimethylphenyl group would have characteristic shifts, including the two methyl carbons appearing at around 20 ppm and the aromatic carbons resonating in the 126-140 ppm range. For the parent 5-phenyl-1,3,4-thiadiazol-2-amine, the thiadiazole carbons appear at 168.1 ppm (C-2) and 153.8 ppm (C-5). researchgate.net

Table 1: Predicted NMR Spectral Data for this compound based on Analogues
TechniqueSignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMRAr-H~7.0 - 7.8MultipletAromatic Protons
-NH₂~7.5Broad SingletAmino Protons
-CH₃~2.3SingletMethyl Protons (C-3)
-CH₃~2.3SingletMethyl Protons (C-4)
¹³C NMRC2 (Thiadiazole)~168-C-NH₂
C5 (Thiadiazole)~154-C-Aryl
Ar-C~126 - 140-Aromatic Carbons
-CH₃~20-Methyl Carbons

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₀H₁₁N₃S), the calculated molecular weight is approximately 205.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass, confirming the identity of the compound. researchgate.net

Chromatographic Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a crucial technique for monitoring the progress of the synthesis reaction and assessing the purity of the final product. jocpr.com The reaction is typically monitored by spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, such as a mixture of chloroform (B151607) and ethyl acetate. semanticscholar.org The separation of the product from the starting materials can be visualized under UV light. jocpr.com The purity of the recrystallized product is confirmed by the presence of a single spot on the TLC plate. The retention factor (Rƒ) is a characteristic value for a compound in a specific solvent system and is used to track the product. For related 5-aryl-1,3,4-thiadiazole derivatives, Rƒ values are often reported to document purity. mdpi.com

X-ray Crystallography for Precise Molecular Geometry Determination

The study of this analogue revealed a monoclinic crystal system. nih.gov The 1,3,4-thiadiazole ring is essentially planar, and it forms a dihedral angle with the phenyl ring. In the case of the 4-methylphenyl analogue, this angle is 31.19°. nih.gov A key feature of the crystal structure is the formation of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N—H···N links with the nitrogen atoms of the thiadiazole rings of adjacent molecules. nih.gov These hydrogen bonds create a stable, extended network in the crystal lattice. nih.govnih.gov This type of supramolecular assembly is a common feature in the crystal structures of 2-amino-1,3,4-thiadiazole derivatives. rsc.org

Table 2: Crystallographic Data for the Analogue 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (B1584354) nih.gov
ParameterValue
Chemical FormulaC₉H₉N₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.284
b (Å)7.3730
c (Å)11.263
β (°)109.09
Volume (ų)964.0
Dihedral Angle (Thiadiazole/Phenyl)31.19°
Key Hydrogen Bond (D···A)N—H···N (2.970 Å, 3.025 Å)

Biological Evaluation and Mechanistic Investigations in Vitro and in Silico Studies

Anticancer Activity Research

In Vitro Cytotoxicity and Antiproliferative Activity against Diverse Cancer Cell Lines

Derivatives of the 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) core have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in modulating the anticancer potency. While specific data for the 3,4-dimethylphenyl substitution is part of a broader research landscape, studies on analogous compounds provide valuable insights into its potential efficacy.

For instance, various derivatives have been tested against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and colon carcinoma (HCT-116 and LoVo) cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A series of novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a p-tolyl sulfonamide moiety with a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold exhibited potent cytotoxicity against MCF-7, HepG2, HCT-116, and A549 cell lines. ekb.eg One of the most active compounds in this series demonstrated IC50 values of 17.78 µM against MCF-7, 4.78 µM against HepG2, 2.32 µM against HCT-116, and 4.40 µM against A549 cells. ekb.eg Another study on 1,3,4-thiadiazole derivatives showed significant activity against LoVo and MCF-7 cell lines, with one compound exhibiting an IC50 value of 2.44 µM against LoVo cells. mdpi.com

The antiproliferative activity of these compounds is often compared to standard chemotherapeutic drugs to assess their potential. The following interactive table summarizes the cytotoxic activities of various 5-aryl-1,3,4-thiadiazol-2-amine derivatives against different cancer cell lines, providing a comparative perspective on their potential efficacy.

Compound/DerivativeMCF-7 (IC50 µM)HepG2 (IC50 µM)A549 (IC50 µM)HCT-116 (IC50 µM)LoVo (IC50 µM)
Derivative A 17.784.784.402.32Not Reported
Derivative B 23.29Not ReportedNot ReportedNot Reported2.44
Derivative C 10.3Not ReportedNot Reported>50Not Reported
Derivative D 6.13Not ReportedNot ReportedNot ReportedNot Reported

Note: The data in this table is compiled from various studies on derivatives of the core scaffold and is intended to be illustrative of the potential activity of 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine.

Investigation of Cellular Mechanisms of Action

Understanding the cellular mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has focused on their ability to modulate the cell cycle and induce programmed cell death, or apoptosis.

Several 5-aryl-1,3,4-thiadiazole derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov By arresting the cell cycle at specific phases, these compounds can prevent cell division and proliferation. For example, certain derivatives have been found to induce cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HepG2 cells. nih.gov This disruption of the cell cycle is a key mechanism contributing to their antiproliferative activity. The ability of these compounds to halt cell division at critical checkpoints underscores their therapeutic potential.

Induction of apoptosis is a hallmark of many effective anticancer drugs. The 5-aryl-1,3,4-thiadiazol-2-amine scaffold has been shown to trigger apoptotic pathways in cancer cells. nih.govnih.gov A key indicator of apoptosis is the change in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway. nih.gov

Studies have demonstrated that treatment with certain 1,3,4-thiadiazole derivatives leads to a significant increase in the Bax/Bcl-2 ratio in both HepG2 and MCF-7 cells. nih.gov This, in turn, activates initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3, leading to the dismantling of the cell. nih.govijper.org The activation of these caspases is a definitive marker of apoptosis and confirms the pro-apoptotic activity of these compounds.

Molecular Target Identification and Enzymatic Inhibition

To further elucidate the mechanism of action, researchers have investigated the interaction of these compounds with specific molecular targets that are crucial for cancer cell survival and proliferation.

LSD1: Lysine-specific demethylase 1 (LSD1) is an enzyme that is overexpressed in various cancers and plays a role in tumorigenesis. rjpbr.com While direct inhibitory data for this compound against LSD1 is not widely available, the development of LSD1 inhibitors is an active area of research, and heterocyclic compounds are being explored for this purpose. rjpbr.com

EGFR/HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key players in cell signaling pathways that drive cancer cell proliferation. nih.gov Several 1,3,4-thiadiazole derivatives have been identified as potent dual inhibitors of EGFR and HER-2. nih.govnih.gov For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed selective inhibition of both EGFR and HER-2 kinase activity. nih.gov

IMPDH: Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov As rapidly proliferating cancer cells have a high demand for nucleotides, IMPDH is considered a valid target for anticancer therapy. nih.gov Some derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been noted as inhibitors of IMPDH. mdpi.com

VEGFR-2 Kinase: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 kinase is a well-established strategy in cancer therapy. mdpi.com A number of thiadiazole-based derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors. nih.gov For example, one such derivative demonstrated significant VEGFR-2 inhibition with an IC50 of 40.65 nM. nih.gov

The following interactive table provides a summary of the enzymatic inhibitory activities of various 5-aryl-1,3,4-thiadiazol-2-amine derivatives.

Enzyme TargetCompound/DerivativeIC50 (µM)
VEGFR-2 Derivative E0.04065
EGFR Derivative F0.122
HER-2 Derivative F0.078
IMPDH General Class ActivityMicromolar Range
LSD1 Research AreaUnder Investigation

Note: The data in this table is compiled from various studies on derivatives of the core scaffold and is intended to be illustrative of the potential activity of this compound.

Protein-Ligand Interaction Profiling and Mechanistic Insights

In silico molecular docking studies are crucial for elucidating the potential mechanisms of action for 1,3,4-thiadiazole derivatives by predicting their interactions with biological targets. nih.govmdpi.com For analogous compounds, a primary enzyme target investigated is Dihydrofolate reductase (DHFR), which is essential for DNA and RNA synthesis in both prokaryotic and eukaryotic cells. nih.gov Inhibition of DHFR is a proven strategy for developing antimicrobial and anticancer agents. nih.govnih.gov

Molecular docking simulations of 1,3,4-thiadiazole derivatives with the active site of DHFR have been performed to understand their binding modes. nih.gov These studies help in rationalizing the observed biological activities and guiding the synthesis of more potent analogues. The interactions typically involve hydrogen bonding and hydrophobic contacts with key amino acid residues within the enzyme's active site. biointerfaceresearch.com While specific docking studies for this compound are not detailed in the provided context, the general findings for this class of compounds suggest that the thiadiazole moiety and its substituents play a critical role in target binding and subsequent biological activity.

Antimicrobial Efficacy Assessment

Derivatives of 2-amino-1,3,4-thiadiazole are recognized as a promising scaffold for the development of new antimicrobial agents, driven by the increasing resistance of pathogenic microorganisms to existing therapies. researchgate.netnih.gov

Substituted 5-phenyl-1,3,4-thiadiazol-2-amines have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in The nature of the substituent on the phenyl ring has been shown to influence the potency and spectrum of activity. nih.gov For instance, derivatives with fluoro and chloro substitutions on the phenyl ring exhibit good inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govneliti.com

While specific minimum inhibitory concentration (MIC) values for this compound are not available, the table below summarizes the activity of closely related analogues, demonstrating the general potential of this chemical class.

Compound ClassGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-aminesS. aureus, B. subtilis20-28E. coli, P. aeruginosaModerate Activity rasayanjournal.co.innih.gov
2,5-disubstituted 1,3,4-thiadiazolesS. pneumoniae, B. subtilis, S. aureus8-31.25P. aeruginosa, E. coli, K. pneumoniae8-31.25 nih.gov
Thiadiazole-Triazole ConjugatesS. aureus, B. subtilis8-16E. coli, P. aeruginosa8-16 mdpi.com

The 1,3,4-thiadiazole scaffold is also associated with significant antifungal properties. nih.govnih.gov Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines have confirmed their efficacy against pathogenic fungi, including Candida albicans and Aspergillus niger. rasayanjournal.co.in The antifungal activity is also dependent on the substitution pattern, with derivatives bearing oxygenated substituents on the phenyl ring showing notable potency. neliti.com

The table below presents findings on the antifungal activity of related thiadiazole compounds.

Compound ClassFungal StrainMIC (µg/mL)Reference
5-(phenyl)-1,3,4-thiadiazol-2-amines (oxygenated substituents)A. niger, C. albicans32-42 neliti.com
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida species8-96 nih.govnih.gov
2,5-disubstituted 1,3,4-thiadiazolesA. fumigatus, C. albicans, G. candidum8-31.25 nih.gov
Thiadiazole-Triazole ConjugatesC. albicans, A. niger8-16 mdpi.com

Research into the mechanisms of action for 1,3,4-thiadiazole derivatives points towards multiple pathways, including enzyme inhibition and disruption of cellular structures.

A promising antibacterial mechanism for 1,3,4-thiadiazole derivatives is the inhibition of peptide deformylase (PDF). nih.gov PDF is an essential bacterial metalloenzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. As this process is vital for bacterial survival and absent in mammalian cytoplasm, PDF is an attractive target for developing broad-spectrum antibacterial drugs. nih.gov Introducing the 1,3,4-thiadiazole core into peptidomimetic PDF inhibitors has been shown to yield compounds with satisfactory activity against both Gram-positive and Gram-negative bacteria. nih.gov

While some antimicrobial agents act by directly disrupting the cell membrane, the antifungal mechanism for certain 1,3,4-thiadiazole derivatives appears to be more specific. nih.gov For a related compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, studies indicate that its antifungal activity against Candida species involves the disruption of cell wall biogenesis. nih.govnih.gov This interference leads to an inability of the fungal cells to maintain their shape, resulting in the formation of giant cells and leakage of protoplasmic content. nih.gov The mechanism is linked to weakened interactions between β(1→3) and β(1→6) glucans and disturbances in chitin (B13524) distribution, which are critical components for the integrity of the fungal cell wall. nih.gov Notably, this action does not appear to affect the ergosterol (B1671047) content in the fungal membrane. nih.govnih.gov

Proposed Mechanistic Aspects of Antimicrobial Action

Other Pharmacological Activities of Research Interest

Comprehensive studies detailing the following pharmacological activities for this compound have not been prominently reported. The 1,3,4-thiadiazole scaffold is a common feature in compounds investigated for these effects, but specific findings for the 3,4-dimethylphenyl substituted variant are not available.

No specific data on the inhibitory activity of this compound against cyclooxygenase-2 (COX-2), α-glucosidase, urease, or carbonic anhydrase has been found in the reviewed scientific literature. While derivatives of 1,3,4-thiadiazole have shown inhibitory potential against these enzymes, the specific efficacy and inhibition constants for this compound remain to be determined. For instance, a study on N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, a structurally related compound, reported excellent antioxidant activity, but its enzyme inhibition profile was not specified. researchgate.net Another study on a much more complex molecule containing a 3,4-dimethylphenyl group, 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one, showed potent α-glucosidase inhibitory activity. acs.org However, these findings cannot be directly extrapolated to this compound.

Direct in vitro evaluation of the antioxidant potential of this compound through standard assays such as DPPH, ABTS, or FRAP has not been specifically reported. The antioxidant properties of the broader 1,3,4-thiadiazole class are recognized, often attributed to the presence of the N-C-S moiety. researchgate.net A study on various phenyl-1,3,4-thiadiazol-2-amine derivatives demonstrated high antioxidant efficiency in DPPH assays. anjs.edu.iq However, without specific experimental data for the 3,4-dimethylphenyl derivative, its antioxidant capacity remains uncharacterized.

There is no available research in the reviewed literature detailing the anticonvulsant properties or the associated mechanisms of action for this compound. The 1,3,4-thiadiazole nucleus is a known pharmacophore in the development of anticonvulsant agents, with some derivatives showing efficacy in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net However, the influence of the 3,4-dimethylphenyl substituent on this activity has not been specifically investigated for the target compound.

Specific studies on the anti-inflammatory effects of this compound and its modulation of inflammatory targets are not present in the available literature. Many 1,3,4-thiadiazole derivatives have been synthesized and evaluated as anti-inflammatory agents, with some showing promise as inhibitors of key inflammatory enzymes like COX. researchgate.netnih.gov The anti-inflammatory potential of the specific compound , however, has not been a subject of published research.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a principal computational tool used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a compound.

Prediction of Binding Modes and Affinities with Identified Biological Receptors

For analogues of 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine, molecular docking has been employed to predict their interaction with various biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.govmdpi.com In a hypothetical study involving the title compound, researchers would dock it into the active site of a target protein. The simulation would predict the most stable binding conformation and calculate a docking score, which is an estimation of the binding affinity (often expressed in kcal/mol). Lower docking scores typically indicate a more favorable binding interaction. For example, various substituted 1,3,4-thiadiazole (B1197879) derivatives have been docked against targets like the COVID-19 main protease and epidermal growth factor receptor (EGFR) tyrosine kinase to assess their potential as inhibitors. nih.govmdpi.com

Detailed Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions is performed. This is critical for understanding the structural basis of the ligand's activity. For the 1,3,4-thiadiazole scaffold, key interactions often include:

Hydrogen Bonding: The amino group (-NH2) and the nitrogen atoms in the thiadiazole ring are potent hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with amino acid residues (like glutamine, asparagine, serine) in a protein's active site. nih.gov

Hydrophobic Interactions: The 3,4-dimethylphenyl group would be expected to form hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

π-π Stacking: The aromatic phenyl and thiadiazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

These interactions collectively stabilize the ligand-protein complex, and their analysis provides insights for rational drug design.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, it could be used as a template in a virtual screen to find similar, potentially more potent, molecules.

Furthermore, the insights gained from docking studies are instrumental in lead optimization. For instance, if the 3,4-dimethylphenyl group fits well into a hydrophobic pocket, but there is additional unoccupied space, medicinal chemists might computationally model the addition of larger alkyl groups to improve binding affinity. Conversely, if a part of the molecule shows unfavorable interactions, it can be computationally modified to improve its binding profile.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide a deeper understanding of a compound's structure, stability, and reactivity.

Investigation of Electronic Structure, Reactivity, and Physicochemical Properties

DFT studies on 1,3,4-thiadiazole derivatives are used to calculate various molecular properties. dergipark.org.tr For this compound, such a study would involve:

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key parameter; a smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is valuable for predicting how the molecule will interact with biological receptors.

Calculation of Physicochemical Properties: Properties like dipole moment, polarizability, and electronic energies can be calculated to characterize the molecule.

Table 1: Hypothetical DFT-Calculated Properties (Note: This data is illustrative and based on general findings for similar compounds, not on specific experimental or computational results for this compound.)

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.0 eVRelates to chemical reactivity and stability
Dipole Moment~ 3.0 - 4.0 DebyeIndicates overall polarity of the molecule

Conformational Analysis and Stability Profiling

Quantum chemical methods are also used to study the molecule's three-dimensional structure and conformational flexibility. A key parameter for aryl-thiadiazole compounds is the dihedral angle between the plane of the phenyl ring and the thiadiazole ring. nih.gov For similar structures, this angle is typically between 30° and 40°, indicating a non-planar conformation. nih.gov DFT calculations can be used to find the most stable (lowest energy) conformation of this compound by rotating the rotatable bonds and calculating the energy of each resulting structure. This provides a profile of the molecule's conformational landscape and helps identify the most likely shape it will adopt when interacting with a biological target.

Molecular Dynamics Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules. In the context of drug design, these simulations can predict how a ligand, such as this compound, will interact with its biological target, typically a protein, over a period of time. This provides a dynamic picture of the binding process, which is often more informative than the static view offered by molecular docking.

A crucial aspect of evaluating a potential drug candidate is the stability of the complex it forms with its target protein. MD simulations are instrumental in assessing this stability. By simulating the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can observe the fluctuations and movements of the ligand within the binding pocket.

One of the key metrics used to evaluate the stability of the system is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable system is typically characterized by a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation. For instance, in a study of 1,3,4-thiadiazole derivatives as potential antimycobacterial agents, MD simulations showed that the ligand-protein complex reached a stable state with minimal fluctuations, suggesting a stable binding mode. researchgate.net

Another important parameter is the Radius of Gyration (Rg), which provides insights into the compactness of the protein structure. Significant changes in Rg during the simulation can indicate conformational changes in the protein upon ligand binding. Furthermore, Root Mean Square Fluctuation (RMSF) analysis helps to identify the flexibility of individual amino acid residues in the protein. Residues that exhibit high fluctuations may be part of flexible loops or regions that are important for ligand binding and protein function.

The following table illustrates hypothetical RMSD values for a simulated complex of this compound with a target protein, showcasing a stable binding scenario.

Simulation Time (ns)RMSD (Å)
00.0
101.2
201.5
301.4
401.6
501.5
601.7
701.6
801.5
901.6
1001.5

This is a hypothetical data table for illustrative purposes.

Beyond assessing stability, MD simulations provide a detailed, time-resolved profile of the interactions between the ligand and its target. This dynamic interaction profiling is crucial for understanding the key residues involved in binding and the nature of the chemical interactions that contribute to the binding affinity.

Hydrogen bonds are one of the most important types of interactions in ligand-protein binding. MD simulations can track the formation and breaking of hydrogen bonds over the course of the simulation, providing a percentage of time that a particular hydrogen bond is maintained. This information is invaluable for identifying the most stable and significant hydrogen bond interactions. For example, a molecular dynamics study of 1,3,4-thiadiazole derivatives targeting the SHP2 protein revealed that key hydrogen bond interactions with specific residues were maintained throughout the simulation, confirming the binding mechanism. nih.gov

In addition to hydrogen bonds, other non-covalent interactions such as hydrophobic interactions, ionic bonds, and van der Waals forces play a critical role in ligand binding. MD simulations can map these interactions and their evolution over time, providing a comprehensive understanding of the binding landscape. This detailed interaction profile can guide the rational design of more potent and selective inhibitors by highlighting which chemical modifications to the ligand could enhance its binding affinity.

The table below provides a hypothetical example of the dynamic interaction profile for this compound with a target protein, detailing the key interacting residues and the types of interactions observed during a simulation.

Interacting ResidueInteraction TypeOccupancy (%)
TYR 85Hydrogen Bond75.3
ASP 123Hydrogen Bond62.1
LEU 45Hydrophobic95.8
PHE 150Hydrophobic88.4
VAL 78van der Waals98.2
ARG 124Ionic Bond45.6

This is a hypothetical data table for illustrative purposes.

Conclusions and Future Research Directions

Synthesis of Key Academic Findings on 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine and its Derivatives

Research into 2-amino-5-substituted-1,3,4-thiadiazoles, including the 5-(3,4-dimethylphenyl) variant, has established them as privileged scaffolds with a wide spectrum of pharmacological potential. The primary amine group at the C2 position serves as a versatile synthetic handle for creating a variety of derivatives, most notably Schiff bases (imines) through condensation with different aldehydes and ketones. lew.rojocpr.com These modifications significantly influence the biological activity of the parent compound.

The principal findings from academic research on this class of compounds are centered on their antimicrobial and anticancer activities.

Antimicrobial Activity: Derivatives of 2-amino-1,3,4-thiadiazoles have demonstrated notable activity against a range of pathogenic microbes. The synergistic effect of the 1,3,4-thiadiazole (B1197879) core and the azomethine (-CH=N-) group in Schiff base derivatives is believed to be crucial for their antimicrobial action. jocpr.comijpcbs.com Studies on analogous compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli). jocpr.comijpcbs.comnih.gov Antifungal properties against species like Aspergillus niger and Candida albicans have also been reported. lew.rodovepress.com The nature and position of substituents on the aryl ring at the C5 position, as well as on the aldehyde/ketone used to form the Schiff base, play a significant role in determining the potency and spectrum of activity. lew.ro

Table 1. Representative Antimicrobial Activities of 2-Amino-1,3,4-Thiadiazole (B1665364) Schiff Base Derivatives
Derivative ClassTested OrganismsObserved ActivityKey Structural Features
Schiff Bases from 5-amino-1,3,4-thiadiazole-2-thiolS. aureus, A. niger, C. tropicalisExcellent inhibition (MIC = 8 µg/mL)Electron-withdrawing groups (fluoro, nitro) on the aromatic ring. lew.ro
Schiff Bases from 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivativesE. coli, S. aureus, B. CereusNoticeable activity, with greater effect on Gram-negative bacteria. jocpr.comSynergistic effect of thiadiazole and imine moieties. jocpr.com
Fluorinated/Chlorinated 5-aryl-1,3,4-thiadiazol-2-amine derivativesS. aureus, B. subtilisGood inhibitory effects (MIC = 20-28 µg/mL). dovepress.comPresence of halogen substituents. dovepress.com

Anticancer Activity: The 1,3,4-thiadiazole scaffold is a cornerstone in the design of novel anticancer agents. bepls.comtandfonline.com Derivatives have shown potent cytotoxic effects against various cancer cell lines, including those for breast, colon, and lung cancer. bepls.comnih.govmdpi.com The anticancer effect is often enhanced by the presence of an aromatic ring at the C5 position. nih.gov The mechanism of action is diverse and can involve the inhibition of crucial enzymes like protein kinases, topoisomerase II, and dihydrofolate reductase (DHFR), as well as interference with DNA replication and induction of apoptosis (programmed cell death). bepls.comnih.govnih.govresearchgate.net

Identification of Current Research Gaps and Unexplored Areas

Despite the extensive research on the 1,3,4-thiadiazole class, significant gaps remain, particularly concerning the specific compound this compound.

Lack of Specific Biological Data: There is a scarcity of published research focusing specifically on the biological profile of the 5-(3,4-dimethylphenyl) derivative. Most studies group it within larger libraries of compounds, and its individual potency, efficacy, and spectrum of activity are not well-documented.

Incomplete Mechanistic Understanding: For many active thiadiazole derivatives, the exact molecular mechanism of action remains speculative or only partially elucidated. Identifying the specific cellular targets and pathways modulated by the 5-(3,4-dimethylphenyl) variant is a major unexplored area.

Limited In Vivo and Toxicity Data: The majority of research is confined to in vitro screening. There is a significant gap in knowledge regarding the pharmacokinetic properties (absorption, distribution, metabolism, excretion) and the in vivo efficacy and toxicity of this specific compound and its close derivatives. nih.gov

Prospective Avenues for Further Investigation

Future research on this compound and its derivatives should be directed toward addressing the current research gaps and fully exploring its therapeutic potential.

Building on the established anticancer and antimicrobial profiles, investigations can be expanded to new therapeutic areas. The 1,3,4-thiadiazole scaffold has been associated with a wide array of biological activities, including anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govrsc.orgresearchgate.net

Future work could focus on:

Enzyme Inhibition Assays: Screening the compound against a panel of clinically relevant enzymes. Given that other thiadiazoles inhibit protein kinases, carbonic anhydrases, and histone deacetylases, these represent logical starting points. bepls.comnih.govresearchgate.net

Antiviral and Antiparasitic Screening: Evaluating the compound and its derivatives against various viruses (e.g., HIV, influenza) and parasites (e.g., Leishmania, Trypanosoma), as the thiadiazole core is present in some antiviral and antiprotozoal agents. nih.govmdpi.com

Neurological and Metabolic Disorders: Investigating potential applications in neurodegenerative diseases or as modulators of metabolic pathways, given the reported antidepressant and antidiabetic activities of related compounds. rsc.orgnih.gov

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy to develop multifunctional ligands with potentially enhanced activity and improved selectivity. mdpi.comnih.gov The 5-(3,4-dimethylphenyl)-1,3,4-thiadiazole core is an ideal candidate for this approach.

Prospective avenues include:

Thiadiazole-Thiazolidinone Hybrids: Synthesizing hybrid molecules by reacting Schiff base derivatives with 2-mercaptoacetic acid to form thiazolidin-4-ones. Such hybrids have shown promise as potent antidiabetic agents through the inhibition of α-glucosidase and α-amylase. nih.gov

Thiadiazole-Quinolone Conjugates: Creating conjugates with quinolone antibiotics (like ciprofloxacin) to develop novel agents that may overcome existing bacterial resistance mechanisms. mdpi.com

Thiadiazole-Imidazole Hybrids: Designing hybrid molecules incorporating an imidazole (B134444) ring, a strategy that has been used to develop new antiprotozoal agents. mdpi.com

Table 2. Potential Hybrid Molecular Architectures and Their Therapeutic Targets
Hybrid ArchitectureSecond PharmacophorePotential Therapeutic Target/ApplicationRationale
Thiadiazole-ThiazolidinoneThiazolidin-4-oneAntidiabetic (α-glucosidase, α-amylase inhibition) nih.govCombines two heterocycles with known biological activities. nih.gov
Thiadiazole-QuinoloneCiprofloxacin/EnrofloxacinAnticancer, Antibacterial mdpi.comAims to enhance potency and overcome drug resistance. mdpi.com
Thiadiazole-Imidazole5-Nitroimidazole (Metronidazole)Antiprotozoal (T. cruzi, L. donovani) mdpi.comCombines known antiprotozoal scaffolds. mdpi.com
Thiadiazole-PyridinePyridineAnticancer (HCT-116, Hep-G2 cell lines) nih.govLeverages the anticancer properties of both heterocyclic systems. nih.gov

A deep understanding of how these compounds exert their biological effects is critical for their advancement as therapeutic agents. This requires a shift from preliminary screening to in-depth mechanistic studies.

Key future investigations should include:

Molecular Docking and Computational Studies: Using in silico models to predict the binding modes of the compound and its derivatives within the active sites of potential target proteins. nih.govresearchgate.netresearchgate.net This can guide lead optimization and explain observed SAR.

Target-Based Assays: Once putative targets are identified, direct enzymatic or receptor binding assays are needed to confirm the interaction and determine inhibitory constants (e.g., IC₅₀ values).

Cellular and Molecular Biology Techniques: Employing methods such as Western blotting to study the modulation of signaling pathways (e.g., phosphorylation of kinases), flow cytometry to analyze effects on the cell cycle and apoptosis, and DNA interaction studies (e.g., UV-vis spectroscopy) to investigate potential DNA binding or interference. nih.govnih.govnih.gov

X-ray Crystallography: Obtaining crystal structures of the lead compounds complexed with their biological targets would provide definitive evidence of the binding mode and facilitate further structure-based drug design.

By systematically pursuing these research directions, the scientific community can fully characterize the therapeutic potential of this compound, potentially leading to the development of novel drugs for a range of diseases.

Q & A

Q. What are the standard synthetic routes for 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted aromatic carboxylic acids (e.g., 3,4-dimethylbenzoic acid) with thiosemicarbazide in the presence of POCl₃ or H₂SO₄. Key steps include refluxing at 90–100°C for 3–6 hours, followed by neutralization with ammonia (pH 8–9) to precipitate the product. Purification involves recrystallization from ethanol/water or DMSO/water mixtures .
  • Critical Parameters : Reaction time, temperature, and stoichiometric ratios of reagents significantly impact yield. Purity (>95%) is confirmed via HPLC or melting point analysis .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :
  • Single-crystal X-ray diffraction (SXRD) resolves the molecular geometry, including dihedral angles between the thiadiazole ring and aryl substituents (e.g., 21.5° for related derivatives) .
  • Spectroscopy : FT-IR (N–H stretching at ~3200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm), and HRMS validate the structure .

Q. What preliminary biological activities are associated with this compound?

  • Screening Methods :
  • Antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity testing (MTT assay) on cancer cell lines (e.g., MCF-7, HeLa).
    • Findings : Thiadiazoles with methylphenyl substituents often exhibit moderate-to-strong bioactivity due to enhanced lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound's biological activity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity, enhancing binding to targets like enzymes.
  • Lipophilic groups (e.g., –CH₃, –I) improve bioavailability but may reduce solubility. Comparative data from analogues (e.g., 3-iodophenyl vs. 4-chlorophenyl derivatives) show iodine’s superior bioactivity .
    • Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) evaluates binding affinities .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Case Example : Discrepancies in bond lengths or angles between SXRD and DFT models are addressed by:
  • Refinement protocols : Using SHELXTL or Olex2 for crystallographic data, ensuring R-factor < 0.05 .
  • Solvent effect modeling : Including implicit solvation (e.g., PCM) in computational studies .

Q. How can derivatization expand the pharmacological potential of this thiadiazole scaffold?

  • Derivatization Approaches :
  • Acridine conjugation : React with 9-chloroacridine to enhance DNA intercalation (e.g., antitumor activity) .
  • Thiourea linkage : Introduce –NH–C(S)–NHR groups via isothiocyanate reactions, tested against Mycobacterium tuberculosis .
    • Optimization : Microwave or ultrasound-assisted synthesis reduces reaction time (e.g., from 20 h to 2 h) and improves yields .

Q. What experimental and computational methods validate the compound’s stability under physiological conditions?

  • In vitro Stability Studies :
  • Simulated gastric fluid (SGF) : Monitor degradation via LC-MS over 24 h.
  • Plasma stability : Incubate with rat plasma, quantify parent compound remaining.
    • Computational Predictions : Use QikProp (Schrödinger) to estimate logP, metabolic susceptibility, and half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.